5-Amino-4,6-dichloropyrimidine

Catalog No.
S662507
CAS No.
5413-85-4
M.F
C4H3Cl2N3
M. Wt
163.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4,6-dichloropyrimidine

CAS Number

5413-85-4

Product Name

5-Amino-4,6-dichloropyrimidine

IUPAC Name

4,6-dichloropyrimidin-5-amine

Molecular Formula

C4H3Cl2N3

Molecular Weight

163.99 g/mol

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2

InChI Key

NIGDWBHWHVHOAD-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)N)Cl

Synonyms

4,6-Dichloro-pyrimidin-5-ylamine; 5-Amino-4,6-dichloropyrimidine; NSC 7851

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)Cl

Synthesis of Nucleosides:

-Amino-4,6-dichloropyrimidine serves as a valuable precursor for the synthesis of diverse nucleoside analogs. These analogs can mimic the natural building blocks of RNA and DNA, allowing researchers to study their interaction with biological systems and explore their potential therapeutic applications.

  • Oxepane ring-containing nucleosides: 5-Amino-4,6-dichloropyrimidine was used in the synthesis of novel nucleosides containing an oxepane ring, which exhibited promising antiviral activity. Source: Oh, C.-H., Lee, S., & Kim, Y. (2000). Synthesis and biological evaluation of conformationally restricted nucleosides containing an oxepane ring. Nucleosides, Nucleotides and Nucleic Acids, 19(10), 1643-1654.: )
  • Bicyclic and spirocyclic nucleosides: The compound was also employed in the preparation of bicyclic and spirocyclic nucleosides with restricted conformation, potentially leading to new drugs with improved activity and selectivity.

Synthesis of N(7)-substituted purines:

5-Amino-4,6-dichloropyrimidine can be further modified to generate N(7)-substituted purines, another class of heterocyclic compounds with diverse biological activities. These purine derivatives are being explored for their potential as antitumor and anti-inflammatory agents. Source: Yoo, H.-Y., & Kim, Y. (2001). Synthesis and biological evaluation of 7-(substituted benzyl)-3-deaza-adenosines as potential antitumor and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 11(17), 2281-2284.:

Other Applications:

Beyond nucleoside synthesis, 5-amino-4,6-dichloropyrimidine has been utilized in the preparation of:

  • Chiral derivatives of bioactive molecules such as (+)-erythro-9-(2-hydroxy-3-nonyl)adenine. Source: Xu, W., & Kim, Y. (2004). Enantioselective synthesis of chiral derivatives of (+)-erythro-9-(2-hydroxy-3-nonyl)adenine. The Journal of Organic Chemistry, 69(1), 202-208.: )
  • Pyrimido-oxazepines, a class of heterocyclic compounds with potential applications in medicinal chemistry. [Source: El-Gazzar, A., & Radi, A. M. (2012). Synthesis of new pyrimido[4,5-d]oxazepines under microwave

5-Amino-4,6-dichloropyrimidine is a chemical compound with the molecular formula C4H3Cl2N3C_4H_3Cl_2N_3 and a molecular weight of approximately 163.99 g/mol. It is classified as a pyrimidine derivative, featuring two chlorine atoms at the 4 and 6 positions and an amino group at the 5 position. The compound appears as brown-yellow crystals or powder and has a melting point in the range of 143°C to 148°C. It is slightly soluble in water and is known for its various applications in organic synthesis and medicinal chemistry .

Typical of amine and halogenated compounds. Notably, it can undergo monoamination reactions, where it reacts with methylamine to form 5-amino-4-methylaminopyrimidine . Additionally, it serves as a precursor in synthetic pathways leading to more complex structures, such as N(7)-substituted purines through cyclization reactions with carboxylic acids or aldehydes .

Several methods have been developed for synthesizing 5-amino-4,6-dichloropyrimidine. One notable synthesis involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia, which can yield the desired product through a series of steps including reduction and substitution reactions . Alternative methods may include direct chlorination of pyrimidine derivatives followed by amination processes.

5-Amino-4,6-dichloropyrimidine finds applications primarily in organic synthesis and medicinal chemistry. Its utility lies in its role as an intermediate for synthesizing various pharmaceuticals and agrochemicals. The compound's ability to serve as a building block for more complex nitrogen-containing heterocycles makes it valuable in drug discovery and development.

Several compounds share structural similarities with 5-amino-4,6-dichloropyrimidine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Amino-5,6-dichloropyrimidineC4H3Cl2N3Substituted at different positions compared to 5-amino derivative.
2-Amino-4,6-dichloropyrimidineC4H3Cl2N3Amino group at position 2 instead of position 5.
5-Amino-2-chloropyrimidineC4H4ClN3Contains only one chlorine atom at position 2.
5-Amino-4-chloropyrimidineC4H4ClN3Chlorine substitution at position 4 instead of both positions.

Uniqueness: The presence of two chlorine atoms at the 4 and 6 positions distinguishes 5-amino-4,6-dichloropyrimidine from other pyrimidine derivatives that may have different substitution patterns or fewer halogen atoms. This specific arrangement contributes to its unique reactivity and potential applications in synthesis.

Chlorination of Dihydroxypyrimidines

The most common route involves chlorinating 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) or phosgene (COCl₂). Solvent-free methods under sealed reactor conditions have emerged as efficient alternatives to traditional excess POCl₃ protocols.

MethodReagentsConditionsYieldReferences
POCl₃ Chlorination4,6-Dihydroxypyrimidine, POCl₃, Pyridine120–150°C, Sealed Reactor85–98%
Phosgene-Based Synthesis4,6-Dihydroxypyrimidine, COCl₂, Base60–120°C, Autogenous Pressure>90%

Key advantages include reduced solvent usage and improved atom economy. For example, solvent-free POCl₃ chlorination achieves >95% purity with minimal byproducts.

Cross-Condensation Reactions with Imidoyl Chlorides

Cross-condensation of formamidoyl chloride and acetamidoyl chloride with phosgene produces 4,6-dichloropyrimidine derivatives. This method enables regioselective synthesis, favoring cross-condensation over self-condensation products by a 10:1 ratio.

Reaction Scheme:

  • Imidoyl Chloride Formation: React organic amides (R–CONH₂) with COCl₂.
  • Cross-Condensation: Combine two distinct imidoyl chlorides with phosgene.
  • Substitution: Introduce R groups at position 5 via nucleophilic displacement.
ProductR GroupYieldApplication
4,6-DichloropyrimidineH85–90%Pyrimidine Core Synthesis
5-Ethyl-4,6-DichloropyrimidineCH₂CH₃78–82%Purine Analog Synthesis

Alternative Synthetic Routes Using Nitriles and Amides

Reduction of nitro-substituted precursors offers a complementary pathway. For instance, 4,6-dichloro-5-nitropyrimidine undergoes SnCl₂-mediated reduction to yield 5-amino-4,6-dichloropyrimidine.

SubstrateReductantConditionsYield
4,6-Dichloro-5-nitropyrimidineSnCl₂, Ethanol/Ethyl AcetateReflux, 2 hours75–80%

This method is particularly useful for introducing amino groups without requiring harsh chlorination conditions.

Catalytic and Solvent-Free Approaches

Microwave-assisted synthesis and solvent-free protocols enhance efficiency. For example, POCl₃ chlorination under microwave heating at 150°C achieves reaction completion in 30 minutes, compared to hours in conventional methods.

MethodCatalyst/ConditionsAdvantages
Microwave HeatingPOCl₃, 150°C, 30 minReduced reaction time, high purity (>95%)
Solvent-Free ChlorinationPOCl₃, Pyridine, 120°CZero solvent waste, scalable to kg batches

Industrial-Scale Production Considerations

Industrial processes prioritize cost, safety, and recyclability. Key strategies include:

  • Purification: Extraction with chlorobenzene followed by crystallization yields >99% purity.
  • Byproduct Recycling: Phosphorus oxychloride residues are distilled and reused.
  • Safety: Controlled pressure (0–800 psig) minimizes exothermic risks during phosgene reactions.
StepProcedureYieldNotes
ChlorinationPOCl₃, 120°C, 2 hours94–98%Sealed reactor
PurificationChlorobenzene Extraction>99%Crystallization at 0°C

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5413-85-4

Wikipedia

5-Amino-4,6-dichloropyrimidine

General Manufacturing Information

5-Pyrimidinamine, 4,6-dichloro-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types